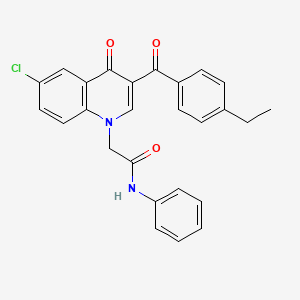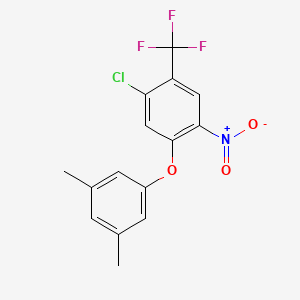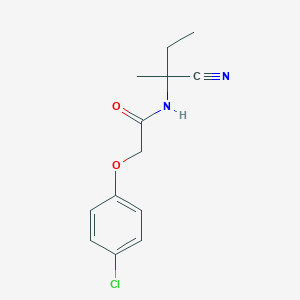
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide, also known as A-769662, is a small molecule that has been extensively studied for its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders. This compound was first identified as an activator of the AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism and energy homeostasis. Since then, A-769662 has been widely used as a tool compound in both in vitro and in vivo studies to investigate the role of AMPK in various physiological and pathological conditions.
Mecanismo De Acción
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that result in increased phosphorylation of the α-subunit. This, in turn, leads to the activation of downstream signaling pathways that regulate cellular metabolism and energy homeostasis. 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has been shown to be a direct activator of AMPK, as it does not require the presence of upstream kinases, such as LKB1 or CaMKKβ, to activate the enzyme.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has been shown to have a wide range of biochemical and physiological effects, including the regulation of glucose and lipid metabolism, autophagy, and mitochondrial function. In vitro studies have demonstrated that 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide increases glucose uptake and glycogen synthesis in skeletal muscle cells and adipocytes, while also decreasing fatty acid synthesis and increasing fatty acid oxidation. In addition, 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has been shown to induce autophagy in cancer cells, leading to apoptosis and cell death. 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has also been shown to improve mitochondrial function and reduce oxidative stress in neurons, suggesting its potential therapeutic use in neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has several advantages as a tool compound for studying AMPK signaling. It is a specific and potent activator of AMPK, with no off-target effects reported to date. In addition, 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide is stable in solution and can be easily synthesized in large quantities. However, there are also some limitations to the use of 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide in lab experiments. For example, its effects on AMPK signaling may be cell-type specific, and the compound may have different effects on different isoforms of AMPK. In addition, 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the use of 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide in scientific research. One area of interest is the role of AMPK in cancer metabolism, and 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has been shown to induce apoptosis in cancer cells through its effects on autophagy and mitochondrial function. Another potential application of 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide is in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Finally, 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide may have potential therapeutic applications in neurodegenerative disorders, where it has been shown to improve mitochondrial function and reduce oxidative stress.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide involves a multi-step process that starts with the reaction of 4-chlorophenol with 1-bromo-3-chloropropane to form 2-(4-chlorophenoxy)propane. This intermediate is then reacted with tert-butyl cyanoacetate in the presence of potassium carbonate and acetic acid to yield the corresponding cyanoester. The final step involves the hydrolysis of the cyanoester with hydrochloric acid to give 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide in high yield and purity.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has been extensively used in scientific research to investigate the role of AMPK in various biological processes. It has been shown to activate AMPK in a dose-dependent manner both in vitro and in vivo. In addition, 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has been used to study the downstream effects of AMPK activation, including the regulation of glucose and lipid metabolism, autophagy, and mitochondrial function.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-cyanobutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-3-13(2,9-15)16-12(17)8-18-11-6-4-10(14)5-7-11/h4-7H,3,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMXBGJWSTUFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)COC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2978609.png)
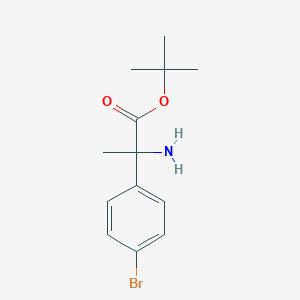
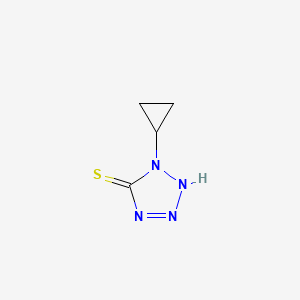

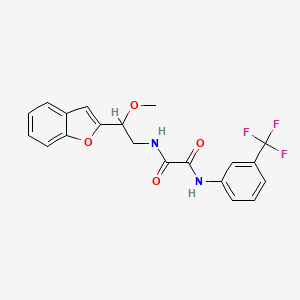
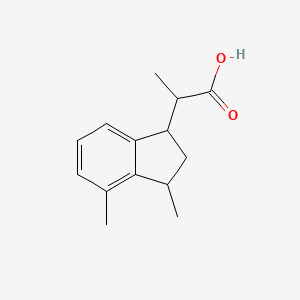

![5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one](/img/structure/B2978617.png)
![(1R,5R,6R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/no-structure.png)
![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate](/img/structure/B2978624.png)
